Methyl 4-(4-isopropylbenzyloxy)benzoate
Description
Methyl 4-(4-isopropylbenzyloxy)benzoate is a benzoate ester derivative featuring a 4-isopropylbenzyloxy substituent at the para position of the benzene ring. The compound’s structure combines a lipophilic isopropyl group with a benzyl ether linkage, influencing its physicochemical properties, such as solubility, melting point, and reactivity.
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
methyl 4-[(4-propan-2-ylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)15-6-4-14(5-7-15)12-21-17-10-8-16(9-11-17)18(19)20-3/h4-11,13H,12H2,1-3H3 |
InChI Key |
YLDQZROPPZPFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-Linked Benzoates (C1–C7)
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its derivatives (C2–C7) share a benzoate core but incorporate a piperazine-linked quinoline moiety instead of a benzyloxy group. These analogs are synthesized via condensation reactions between quinoline-4-carbonyl chlorides and piperazine intermediates, followed by esterification . In contrast, Methyl 4-(4-isopropylbenzyloxy)benzoate likely requires simpler etherification steps, as seen in for alkoxyethoxybenzoates, where benzyl halides react with phenolic groups under basic conditions .
Alkoxyethoxybenzoates ()
Compounds like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates feature flexible alkoxyethoxy chains. These are synthesized via oxirane ring-opening reactions with arylpiperazines, yielding dihydrochloride salts to enhance water solubility. The target compound lacks such hydrophilic modifications, suggesting lower aqueous solubility but higher lipid membrane permeability .
Physicochemical Properties
Lipophilicity (logP)
Lipophilicity, a critical factor in drug bioavailability, is influenced by substituents. For example:
- C4 (Fluorophenyl-substituted) : The electron-withdrawing fluorine increases polarity, reducing logP compared to the isopropyl group in the target compound.
- Target Compound : The bulky isopropylbenzyloxy group likely elevates logP, enhancing lipid solubility. Methods from (RP-HPLC and capillary electrophoresis) could experimentally determine these values .
Solubility and Stability
- Quinoline Derivatives (C1–C7): The piperazine-quinoline backbone introduces basic nitrogen atoms, enabling salt formation (e.g., hydrochlorides) to improve water solubility.
- Target Compound : As a neutral ester, it is expected to exhibit poor aqueous solubility but stability in organic solvents, akin to ethyl 4-methylphenylacetate derivatives in .
Spectroscopic Characterization
- 1H NMR: For quinoline analogs (C1–C7), aromatic protons resonate at δ 7.5–8.5 ppm, while the target compound’s benzyloxy methylene protons would appear near δ 4.5–5.0 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular ions, with the target compound’s expected [M+H]+ at m/z 313.14 (C19H20O3).
Data Tables
Table 1: Structural and Property Comparison of Benzoate Derivatives
Table 2: Key Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | HRMS ([M+H]+) |
|---|---|---|
| Target Compound | 4.5 (OCH2), 1.2 (CH(CH3)2) | 313.14 |
| C4 (Fluorophenyl) | 8.2 (quinoline-H), 7.4 (F-Ph) | 487.12 |
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